![molecular formula C21H24F2O3 B12288946 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. This compound is structurally related to other corticosteroids and is used in various pharmaceutical applications, particularly in the treatment of inflammatory and allergic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, while hydroxylation may involve the use of osmium tetroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the 3-keto group can produce a hydroxyl derivative .
Wissenschaftliche Forschungsanwendungen
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Wirkmechanismus
The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound’s fluorinated structure enhances its potency and stability compared to non-fluorinated corticosteroids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluticasone propionate: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Betamethasone: A potent corticosteroid used in various inflammatory conditions.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific fluorination pattern, which enhances its receptor binding affinity and metabolic stability. This makes it particularly effective in low doses, reducing the risk of side effects associated with higher corticosteroid doses .
Eigenschaften
Molekularformel |
C21H24F2O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3 |
InChI-Schlüssel |
XFTWQKLXXOBFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


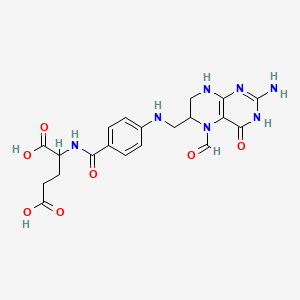
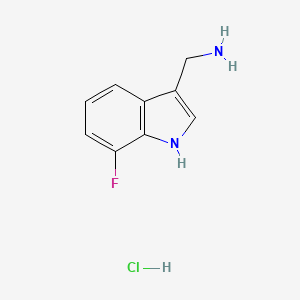
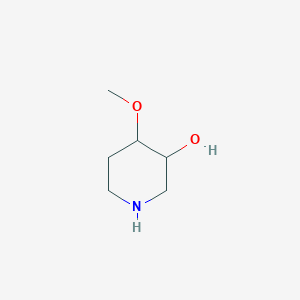

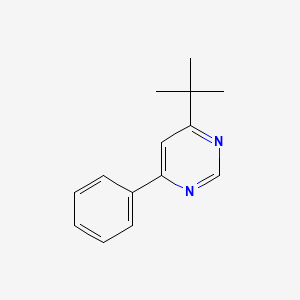
![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)


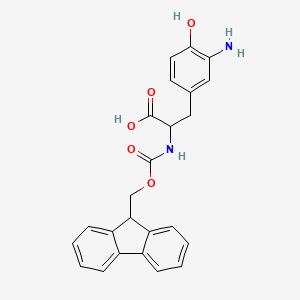
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
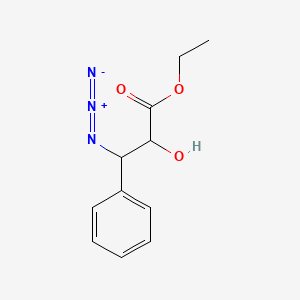
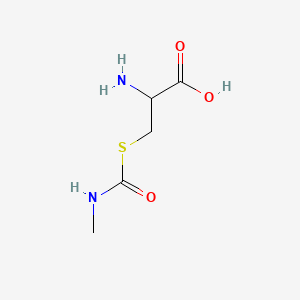
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
![azanium;bis[[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12288953.png)
